

Bortezomib: A Technical Guide to a Reversible Proteasome Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib, marketed under the brand name Velcade®, is a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3] This dipeptide boronic acid analogue functions as a potent, specific, and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS).[2][4][5] The UPS is a critical cellular machinery responsible for the degradation of a wide array of regulatory proteins, thereby controlling fundamental processes such as cell cycle progression, apoptosis, and signal transduction. By disrupting this pathway, **bortezomib** induces cytotoxicity in cancer cells, which are often more reliant on the proteasome for survival and proliferation compared to normal cells. This technical guide provides an in-depth overview of **bortezomib**, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its impact on key signaling pathways.

Chemical Properties

Bortezomib is an N-protected dipeptide with the chemical name [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid.[3] Its structure can be represented as Pyz-Phe-boroLeu, signifying pyrazinoic acid, phenylalanine, and a leucine derivative with a boronic acid replacing the carboxylic acid.[1]



Property	Value
Molecular Formula	C19H25BN4O4
Molecular Weight	384.24 g/mol
CAS Number	179324-69-7
Synonyms	PS-341, Velcade, MG-341

Mechanism of Action: Reversible Proteasome Inhibition

The primary mechanism of action of **bortezomib** involves the reversible inhibition of the chymotrypsin-like activity of the β 5 subunit of the 20S catalytic core of the 26S proteasome.[4] The boron atom in **bortezomib**'s structure forms a stable but reversible tetrahedral intermediate with the active site threonine residue of the β 5 subunit, thereby blocking its proteolytic activity.[1] This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. The buildup of these proteins disrupts cellular homeostasis and triggers several downstream signaling cascades that ultimately lead to apoptosis.

Quantitative Pharmacological Data

The potency and efficacy of **bortezomib** have been extensively characterized through various in vitro studies. The following tables summarize key quantitative data, including its binding affinity (Ki) and half-maximal inhibitory concentrations (IC50) in a range of cancer cell lines.

Table 1: Binding Affinity of **Bortezomib**

Parameter	Value	Target
Ki	0.6 nM	20S Proteasome

Table 2: IC50 Values of **Bortezomib** in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 (nM)
Multiple Myeloma		
RPMI-8226 (Dox-sensitive)	- Multiple Myeloma	40
RPMI-8226 (Dox-resistant)	Multiple Myeloma	20
RPMI-8226 (Mitoxantrone- resistant)	Multiple Myeloma	20
RPMI-8226 (Melphalan- resistant)	Multiple Myeloma	30
U266	Multiple Myeloma	Varies (e.g., used at 3 nM in combination studies)
INA-6	Multiple Myeloma	Varies
OPM-2	Multiple Myeloma	Varies
MM.1S	Multiple Myeloma	Varies (e.g., used at 3 nM in combination studies)
MM.1R (Dexamethasone-resistant)	Multiple Myeloma	Varies
Prostate Cancer		
PC-3	Prostate Cancer	32.8
PC-3 (Bortezomib-resistant)	Prostate Cancer	346
DU145	Prostate Cancer	1600 (at 24h)
Other Cancers		
Feline Injection Site Sarcoma (Ela-1)	Sarcoma	17.46
Feline Injection Site Sarcoma (Hamilton)	Sarcoma	19.48
Feline Injection Site Sarcoma (Kaiser)	Sarcoma	21.38

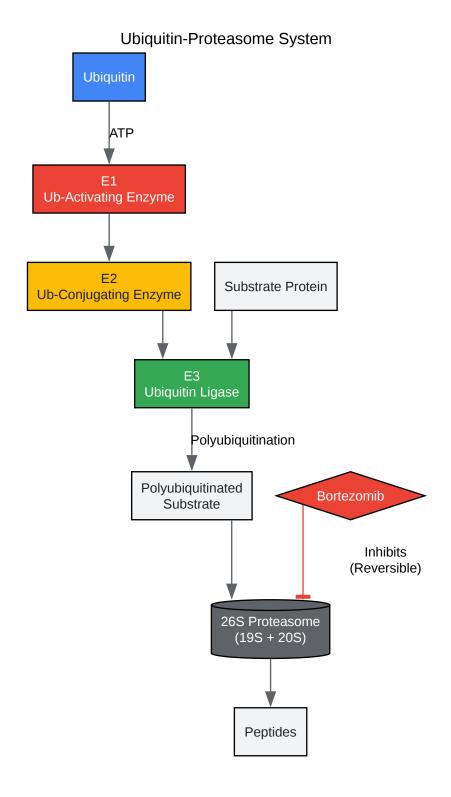


Mantle Cell Lymphoma (JVM-2)	Lymphoma	18.2
Mantle Cell Lymphoma (Granta-519)	Lymphoma	31
Mantle Cell Lymphoma (Jeko)	Lymphoma	Varies
Mantle Cell Lymphoma (REC-1)	Lymphoma	60.1

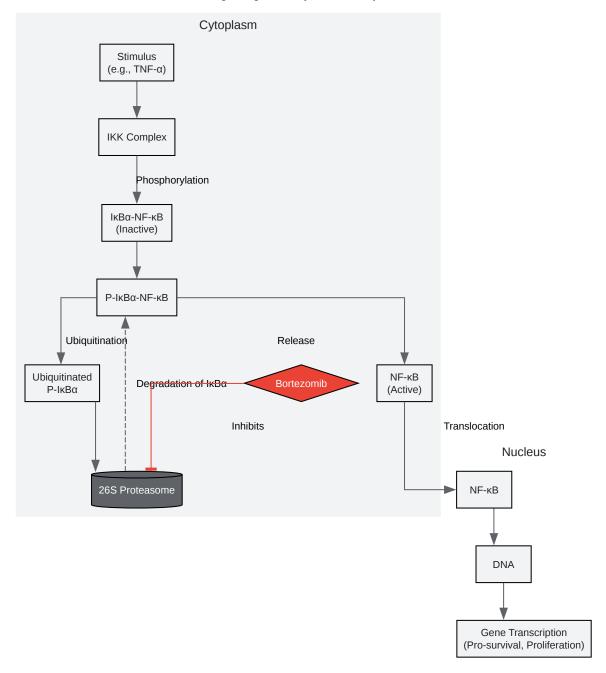
Key Signaling Pathways Affected by Bortezomib The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated pathway for protein degradation. It involves two main steps: the tagging of substrate proteins with ubiquitin (ubiquitination) and the subsequent degradation of the tagged proteins by the proteasome. **Bortezomib** directly targets the latter step.



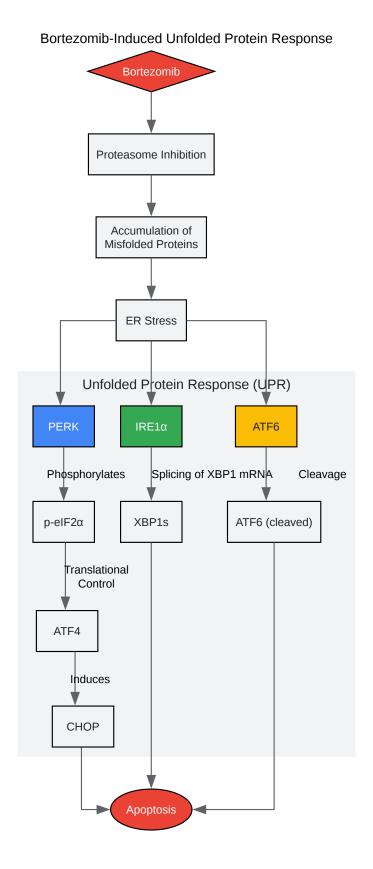




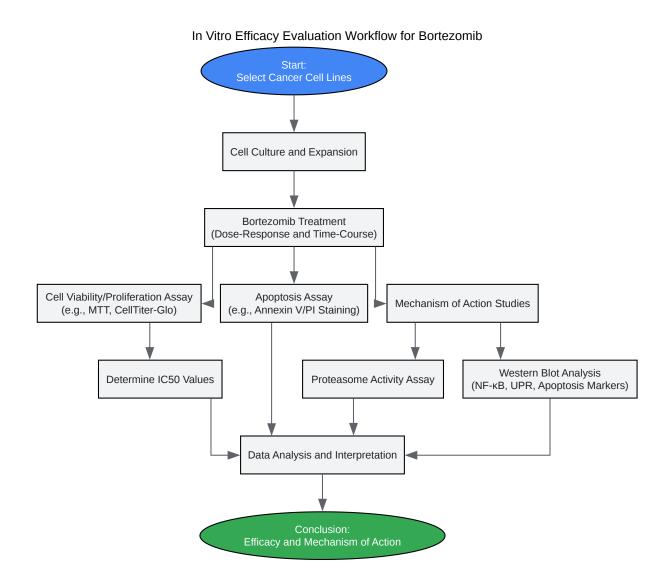


NF-κB Signaling Pathway Inhibition by Bortezomib









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